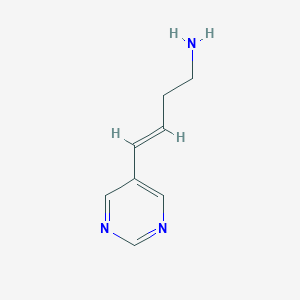
(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is an organic compound that features a pyrimidine ring attached to a butene chain with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Pyrimidinyl)-3-butene-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-(5-Pyrimidinyl)-3-butene-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
4-(5-Pyrimidinyl)-3-butene-1-thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the amine group.
Uniqueness
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may enhance its effectiveness in certain applications, such as drug development and materials science .
Eigenschaften
CAS-Nummer |
180740-71-0 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(E)-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |
InChI-Schlüssel |
HXZOBONAESLRFT-HNQUOIGGSA-N |
SMILES |
C1=C(C=NC=N1)C=CCCN |
Isomerische SMILES |
C1=C(C=NC=N1)/C=C/CCN |
Kanonische SMILES |
C1=C(C=NC=N1)C=CCCN |
Synonyme |
3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















